1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185293-60-0
VCID: VC2640078
InChI: InChI=1S/C14H22N2O2.ClH/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16;/h2-5,13,15,17H,6-11H2,1H3;1H
SMILES: CC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl
Molecular Formula: C14H23ClN2O2
Molecular Weight: 286.8 g/mol

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride

CAS No.: 1185293-60-0

Cat. No.: VC2640078

Molecular Formula: C14H23ClN2O2

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride - 1185293-60-0

Specification

CAS No. 1185293-60-0
Molecular Formula C14H23ClN2O2
Molecular Weight 286.8 g/mol
IUPAC Name 1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride
Standard InChI InChI=1S/C14H22N2O2.ClH/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16;/h2-5,13,15,17H,6-11H2,1H3;1H
Standard InChI Key CYMLESHEKLATNK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl
Canonical SMILES CC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity and Nomenclature

Identifier TypeValue
CAS Number1185293-60-0
IUPAC Name1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride
Molecular FormulaC14H23ClN2O2
Molecular Weight286.8 g/mol
InChIInChI=1S/C14H22N2O2.ClH/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16;/h2-5,13,15,17H,6-11H2,1H3;1H
InChIKeyCYMLESHEKLATNK-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride are determined by its structural features and functional groups. Physically, the compound typically appears as a white to off-white crystalline solid, though specific descriptive data on its appearance may vary slightly between different suppliers and manufacturing processes. The compound's solubility profile is significantly influenced by its hydrochloride salt form, which enhances its solubility in water and polar solvents, making it suitable for various biological applications and experimental protocols that require aqueous conditions. The stability of the compound under standard laboratory conditions is generally acceptable, though like many chemical compounds, it should be stored according to supplier recommendations, typically in a cool, dry environment protected from light and moisture.

Synthesis and Preparation Methods

Purification and Characterization

Following synthesis, 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride typically requires purification to remove reaction by-products and unreacted starting materials. Common purification methods might include recrystallization, column chromatography, or a combination of techniques, depending on the specific impurity profile and desired purity level. Characterization of the purified compound is essential to confirm its identity and assess its purity, typically involving techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, elemental analysis, and infrared spectroscopy. These analytical methods provide complementary information about the compound's structure, functional groups, and purity, ensuring that the material meets the required specifications for its intended applications.

Applications in Scientific Research

Biochemical and Proteomics Research

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride has found significant applications in biochemical research, particularly in the field of proteomics. The compound can serve as a valuable reagent or intermediate in proteomics studies, where it may be used to investigate protein-protein interactions, protein modifications, or enzyme activities. Its utility in this context likely stems from its balanced hydrophilic and lipophilic properties, which can facilitate interactions with diverse protein environments and cellular compartments. Additionally, the compound's functional groups, particularly the piperazine moiety and hydroxyl group, provide potential sites for further modification or conjugation, enabling the development of specialized probes or reagents for specific proteomics applications.

Related Compounds and Structure-Activity Relationships

Structural Analogs and Derivatives

Several compounds share structural similarities with 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride, providing insights into structure-activity relationships and the effects of specific structural modifications . 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS: 1185293-30-4) is a closely related compound that differs in the substitution pattern on the aromatic ring (2-methoxyphenoxy instead of p-tolyloxy) and exists as a dihydrochloride salt rather than a monohydrochloride . This modification alters the electronic properties of the aromatic ring and potentially affects the compound's solubility and binding characteristics . Another related compound, 1-Piperidin-1-yl-3-o-tolyloxy-propan-2-ol (CAS: 5425-51-4), features a piperidin-1-yl group instead of piperazin-1-yl and an o-tolyloxy group instead of p-tolyloxy, resulting in different spatial arrangements and potentially altered receptor interactions .

Table 2: Structurally Related Compounds

Compound NameStructural DifferencesCAS NumberMolecular FormulaReference
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride2-methoxyphenoxy instead of p-tolyloxy; dihydrochloride salt1185293-30-4C14H24Cl2N2O3
1-Piperidin-1-yl-3-o-tolyloxy-propan-2-olPiperidin-1-yl instead of piperazin-1-yl; o-tolyloxy instead of p-tolyloxy5425-51-4C15H23NO2
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochlorideAdditional 3-chlorophenyl substituent on piperazine1215530-87-2C20H25ClN2O2·HCl

Impact of Structural Modifications

The structural variations among these related compounds can significantly impact their physical, chemical, and biological properties, providing valuable insights for rational compound design and optimization . Modifications to the aromatic substituent (p-tolyloxy vs. 2-methoxyphenoxy) alter the electronic properties and lipophilicity of the molecule, potentially affecting its membrane permeability, binding affinity to target proteins, and metabolic stability . Changes in the heterocyclic amine component (piperazine vs. piperidine) modify the number and positioning of nitrogen atoms, influencing the compound's basicity, hydrogen-bonding capability, and potential for ionic interactions . Additional substituents on the heterocyclic ring, such as the 3-chlorophenyl group in 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, introduce further complexity to the molecule, potentially enhancing selectivity for specific biological targets or modulating pharmacokinetic properties . Understanding these structure-activity relationships is essential for designing compounds with optimized properties for specific applications, whether in biochemical research, drug discovery, or material science .

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